molecular formula C13H13BrO3 B3074115 2-(4-Bromobenzoyl)cyclopentanecarboxylic acid CAS No. 1019115-10-6

2-(4-Bromobenzoyl)cyclopentanecarboxylic acid

Cat. No.: B3074115
CAS No.: 1019115-10-6
M. Wt: 297.14 g/mol
InChI Key: BVTWSRUFFHBCHO-UHFFFAOYSA-N
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Description

2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C₁₃H₁₃BrO₃. This compound is characterized by the presence of a bromobenzoyl group attached to a cyclopentanecarboxylic acid moiety. It is used in various scientific research applications due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzoyl)cyclopentanecarboxylic acid typically involves the following steps:

    Cyclopentanecarboxylation: The attachment of the cyclopentanecarboxylic acid moiety to the bromobenzoyl group.

The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and cyclopentanecarboxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzoyl)cyclopentanecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of cyclopentanecarboxylic acid derivatives.

    Substitution: The bromine atom in the benzoyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various cyclopentanecarboxylic acid derivatives and substituted benzoyl compounds .

Scientific Research Applications

2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzoyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can interact with enzymes and receptors, leading to various biological effects. The cyclopentanecarboxylic acid moiety may also play a role in modulating these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is unique due to the combination of the bromobenzoyl group and the cyclopentanecarboxylic acid moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-bromobenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTWSRUFFHBCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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